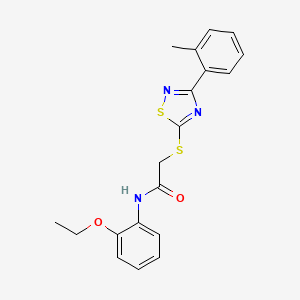

N-(2-ethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(2-Ethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a thioacetamide derivative featuring a 1,2,4-thiadiazole core substituted with an o-tolyl group (ortho-methylphenyl) at position 3 and a thioether-linked acetamide moiety at position 3. The acetamide side chain is further substituted with a 2-ethoxyphenyl group (C₁₃H₁₄N₂O₃S₂, MW 310.39 g/mol) .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c1-3-24-16-11-7-6-10-15(16)20-17(23)12-25-19-21-18(22-26-19)14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVORNQFTYIALH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting o-tolyl hydrazine with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms the 1,2,4-thiadiazole ring.

Thioether Formation: The thiadiazole derivative is then reacted with 2-chloro-N-(2-ethoxyphenyl)acetamide in the presence of a base like sodium hydride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and thiadiazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: It may inhibit key enzymes involved in metabolic pathways.

Interacting with DNA: It may bind to DNA and interfere with replication and transcription processes.

Modulating Receptor Activity: It may interact with cell surface receptors and modulate signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

The thiadiazole ring in the target compound distinguishes it from analogs with triazole, thiazolidinone, or quinazolinone cores. For example:

- Triazole analogs (e.g., 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide) replace the thiadiazole with a triazole, altering electronic properties and hydrogen-bonding capacity .

- Thiazolidinone derivatives (e.g., compounds in ) feature a 4-oxo-2-thioxo-thiazolidine core, introducing additional hydrogen-bond acceptors that may affect target binding .

Substituent Effects

- Aromatic Ring Substituents: The 2-ethoxyphenyl group in the target compound contributes to lipophilicity, whereas analogs with electron-withdrawing groups (e.g., 4-fluorophenyl in ) may enhance metabolic stability .

Thioacetamide Linkage :

Key Physicochemical Properties

Anticancer Activity

- Thiadiazole Derivatives : Compound 7b (IC₅₀ = 1.61 μg/mL against HepG-2) and 11 (IC₅₀ = 1.98 μg/mL) from highlight the importance of pyridinyl and nitro-furyl substituents in enhancing cytotoxicity .

- Quinazolinone Analogs: Benzylmercapto substitution (MGI% = 19% in ) outperforms alkylmercapto groups, suggesting aryl-thioether motifs improve activity .

Anti-Inflammatory Activity

- Triazole-Thioacetamides: AS111 () exhibits 1.28× the potency of diclofenac, attributed to the 4-amino-5-(2-pyridyl)triazole core and 3-methylphenyl acetamide .

SAR Trends

Biological Activity

N-(2-ethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features:

- Thiadiazole Ring : A five-membered heterocyclic ring that includes nitrogen and sulfur, contributing to its bioactivity.

- Ethoxyphenyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Tolyl Group : Provides additional steric and electronic effects that may influence activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to therapeutic effects.

- Receptor Interaction : It can bind to specific receptors on cell membranes, modulating signaling pathways.

- Disruption of Cellular Functions : The compound may interfere with DNA replication and protein synthesis, contributing to its anticancer effects.

Anticancer Activity

Research has shown that thiadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

- A study demonstrated that related thiadiazole compounds showed suppressive activity against human cancer cell lines such as lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers .

Case Study: Cytotoxicity Evaluation

| Compound | Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Thiadiazole Derivative A | SK-MEL-2 | 4.27 |

| Thiadiazole Derivative B | HCT15 | 19.5 |

| N-(2-ethoxyphenyl)-... | TBD | TBD |

Note: Specific IC50 values for this compound are currently not available in the literature.

Antimicrobial Activity

Thiadiazole derivatives have also been reported to possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi:

- Antibacterial Activity : Derivatives have demonstrated activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

- Antifungal Activity : Some compounds exhibit antifungal properties against strains like Aspergillus niger.

Research Findings

Recent studies have highlighted the potential of thiadiazole derivatives in medicinal chemistry:

Q & A

Basic Research Question

- 1H/13C NMR : Essential for confirming the presence of the ethoxyphenyl (δ ~1.3–1.5 ppm for -OCH2CH3), o-tolyl (δ ~2.3 ppm for -CH3), and thiadiazole-thioacetamide backbone (δ ~3.8–4.2 ppm for -S-CH2-CO-) .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch ~1650–1700 cm⁻¹, C-N stretch ~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereoelectronic effects and confirms bond lengths/angles in crystalline forms .

How can researchers optimize reaction conditions to improve yields of thiadiazole-thioacetamide derivatives?

Advanced Research Question

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol intermediates .

- Catalyst Screening : Triethylamine or DBU improves coupling efficiency in chloroacetamide reactions .

- Temperature Control : Mild heating (40–60°C) reduces side reactions (e.g., hydrolysis of chloroacetyl groups) .

- Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates pure products .

What structure-activity relationship (SAR) insights exist for analogous thiadiazole-thioacetamides, and how do substituents influence bioactivity?

Advanced Research Question

SAR studies on related compounds () reveal:

- Thiadiazole Core : Essential for electronic delocalization, enhancing interactions with biological targets (e.g., enzyme active sites).

- o-Tolyl Group : Ortho-substituted aryl groups improve lipophilicity and membrane permeability compared to para-substituted analogs .

- Ethoxyphenyl Moiety : Electron-donating ethoxy groups may modulate metabolic stability and binding affinity .

- Thioether Linkage : Critical for redox activity and metal chelation in antimicrobial or anticancer applications .

How should researchers address contradictory biological activity data across structurally similar thiadiazole derivatives?

Advanced Research Question

Contradictions often arise from:

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., -NO2) may enhance cytotoxicity but reduce solubility, skewing assay results .

- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HepG2 vs. MCF-7) to minimize discrepancies .

- Metabolic Stability : Differences in microsomal degradation rates (e.g., CYP450 interactions) can alter in vivo vs. in vitro outcomes .

What computational approaches are suitable for predicting the compound’s interaction with biological targets?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding modes with enzymes (e.g., COX-2, EGFR kinase) .

- DFT Calculations : Gaussian software evaluates electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to correlate with reactivity .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over nanosecond timescales .

What safety protocols are recommended for handling this compound during synthesis and bioassays?

Basic Research Question

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods due to volatile reagents (e.g., chloroacetyl chloride) .

- Waste Disposal : Quench reactive intermediates (e.g., excess chloroacetyl chloride) with ice-cold sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.